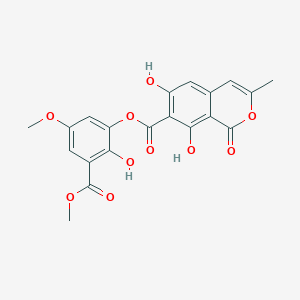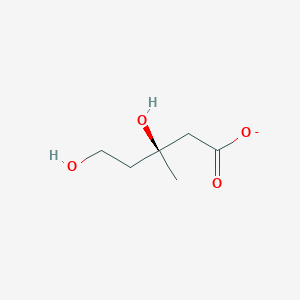
rhodomolin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rhodomolin B is a synthetic chemical compound known for its vibrant color and fluorescence properties. It is widely used in various scientific and industrial applications, particularly in the fields of chemistry and biology. This compound is a derivative of the xanthene dye family, which is known for its stability and strong fluorescence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
rhodomolin B can be synthesized through a multi-step process involving the condensation of phthalic anhydride with 3-aminophenol, followed by the reaction with diethylamine. The reaction is typically carried out in the presence of a catalyst such as zinc chloride under reflux conditions. The resulting product is then purified through recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
rhodomolin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which can be used in various applications.
Reduction: Reduction reactions can modify the fluorescence properties of this compound, making it useful for specific analytical techniques.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties and applications. For example, oxidation can lead to the formation of carboxylated derivatives, while substitution can introduce different functional groups.
Applications De Recherche Scientifique
rhodomolin B has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various analytical techniques such as fluorescence spectroscopy and chromatography.
Biology: Employed as a staining agent in microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain treatments.
Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.
Mécanisme D'action
rhodomolin B exerts its effects primarily through its fluorescence properties. When exposed to light of a specific wavelength, the compound absorbs the energy and re-emits it as visible light, making it useful for various imaging and detection applications. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, which can be visualized using fluorescence microscopy.
Comparaison Avec Des Composés Similaires
rhodomolin B is similar to other xanthene dyes such as Rhodamine B and Rhodamine 6G. it is unique in its specific fluorescence properties and stability, making it particularly useful in applications requiring long-term fluorescence. Similar compounds include:
Rhodamine B: Known for its use in biological staining and as a tracer dye.
Rhodamine 6G: Used in laser applications and as a fluorescent dye in various analytical techniques.
This compound stands out due to its specific fluorescence characteristics and stability, making it a valuable tool in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C22H34O7 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
[(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-3,4,6,7,14-pentahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H34O7/c1-10-12-6-7-13-18(29-11(2)23)21(12,9-20(13,5)27)8-14(24)22(28)15(10)16(25)17(26)19(22,3)4/h12-18,24-28H,1,6-9H2,2-5H3/t12-,13+,14+,15+,16-,17-,18+,20+,21-,22+/m0/s1 |
Clé InChI |
ZVWWJWGGVAZKLX-ZDFGDWHJSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)[C@@H]([C@@H](C4(C)C)O)O)O)O)C[C@@]2(C)O |
SMILES canonique |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)C(C(C4(C)C)O)O)O)O)CC2(C)O |
Synonymes |
rhodomolin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-imidazol-1-yl]-propyl}-morpholine](/img/structure/B1243661.png)



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B1243667.png)


![methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate](/img/structure/B1243676.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIMETHYLAMINO)METHYL]-N'-[(E)-{2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B1243677.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-cyclohexylmethylidene]-5-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1243678.png)
![2-phenoxy-N'-[(1E)-pyridin-2-ylmethylene]propanohydrazide](/img/structure/B1243679.png)
![4-(2,4-dichlorophenoxy)-N'-[(1E)-(3-nitrophenyl)methylene]butanohydrazide](/img/structure/B1243680.png)


